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Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanol

Cat. No.: B1585437

This guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-
hexanol, tailored for researchers, scientists, and professionals in drug development. The
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in structured tables, details typical experimental protocols, and includes a visual
representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2-Dimethyl-3-
hexanol.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.198 d 1H CH-OH (H3)
2.6 S 1H OH
1.59 m 1H CH: (H4)
1.47 m 1H CHz (H4)
1.31 m 1H CH: (H5)
1.26 m 1H CH:2 (H5)
0.936 t 3H CHs (H6)
0.892 s 9H C(CHs)s (H1)

Table 2: **C NMR Spectroscopic Data

Chemical Shift (6) ppm

Carbon Assignment

80.5 C3 (CH-OH)
35.5 C2 (C(CHs)3)
27.2 C4 (CHz)
26.1 C1 (C(CHs)3)
18.9 C5 (CHz)
14.2 C6 (CHs)

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3400 Broad, Strong O-H stretch (alcohol)
2955 Strong C-H stretch (alkane)
1465 Medium C-H bend (alkane)

1365 Medium C-H bend (t-butyl group)

C-O stretch (secondary
1068 Strong
alcohol)

IablgA._Mass_SpggImmﬂnL(ELMS)_Qata

Relative Intensity (%) Assignment
115 5 [M-CHs]*
101 10 [M-C2Hs]*
87 100 [M-Cs3H7]* (base peak)
73 45 [CaHsO]*
57 80 [CaHo]* (t-butyl cation)
43 55 [CsH7]*

Experimental Protocols

Detailed experimental parameters for the acquisition of the presented data are not publicly
available. However, the following describes typical methodologies for obtaining such spectra for
a liquid alcohol sample like 2,2-Dimethyl-3-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,2-Dimethyl-3-hexanol (typically 5-25 mg for tH NMR and 50-100 mg for 13C
NMR) would be dissolved in a deuterated solvent, such as chloroform-d (CDCIs), in a 5 mm
NMR tube.[1][2][3] A small amount of tetramethylsilane (TMS) is usually added as an internal
standard for chemical shift referencing (& = 0.00 ppm).[1] The spectra would be acquired on a
high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.[4] For *H NMR, the
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data would be acquired over a spectral width of approximately 0-12 ppm. For 3C NMR, a
proton-decoupled sequence would be used to simplify the spectrum to single lines for each
unique carbon atom, typically over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

For a liquid sample such as 2,2-Dimethyl-3-hexanol, the IR spectrum is commonly obtained
using the neat technique.[5] A drop of the pure liquid is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film.[5][6] The assembled plates are then placed in the sample
holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the
clean salt plates is typically recorded first and subtracted from the sample spectrum to
eliminate any interference from the plates and atmospheric CO2 and water vapor. The
spectrum is typically recorded over the mid-infrared range of 4000-400 cm~1.

Mass Spectrometry (MS)

The mass spectrum would likely be obtained using a mass spectrometer coupled with a gas
chromatograph (GC-MS) to ensure sample purity. The ionization method would be Electron
lonization (EI).[7][8] The sample, once volatilized, enters the ion source where it is bombarded
with a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to
ionize and fragment. The resulting positively charged ions are then accelerated and separated
by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The ion
source is typically heated to around 200-250°C to ensure the sample remains in the gas phase.

[7]

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a definitive structural confirmation of 2,2-Dimethyl-
3-hexanol. The workflow for this analysis is depicted below.
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Spectroscopic Data Acquisition Data Interpretation
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Spectroscopic data workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585437#spectroscopic-data-nmr-ir-ms-of-2-2-
dimethyl-3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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